Methyl 3-cyanobenzoate
Description
Properties
IUPAC Name |
methyl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBHWSMZTSSEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065521 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-48-1 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
In the first step, 3-chloromethyl methyl benzoate undergoes nucleophilic substitution with nitrogen-containing compounds (e.g., ammonia or amines) in the presence of a phase-transfer catalyst (PTC). Commonly used PTCs include cetyl trimethylammonium bromide (CTAB) or polyethylene glycol-400 (PEG-400). The reaction occurs in a weakly alkaline aqueous solution (pH 9–10) at 100–110°C, forming Sievert salt (3-(alkylammonio)methyl benzoate). Subsequent hydrolysis in heated acidic conditions (98% sulfuric acid, 100–110°C) generates 3-aldehyde methyl benzoate with >98% purity.
Key Reaction Conditions for Step 1
| Parameter | Specification |
|---|---|
| Temperature | 100–110°C (reflux) |
| Catalyst | CTAB, PEG-400, or crown ethers |
| Solvent | 1,2-Dichloroethane/water biphasic system |
| Reaction Time | 1–18 hours |
| Yield (3-aldehyde) | 85–90% |
Optimization of Reaction Conditions
Industrial protocols emphasize the use of 1,2-dichloroethane as a solvent due to its immiscibility with water, facilitating efficient phase separation. The addition of anhydrous sodium carbonate during workup ensures neutralization of residual acid, minimizing side reactions. Post-reaction extraction with 1,2-dichloroethane and vacuum distillation yields 3-aldehyde methyl benzoate with minimal impurities.
Condensation and Cyclization
The second step involves the conversion of 3-aldehyde methyl benzoate to this compound via condensation with hydroxylamine hydrochloride in formic acid. This step employs solid ion exchange resins to remove water, shifting the equilibrium toward product formation.
Reaction Workflow
-
Reagent Proportions : A 1:1.06 molar ratio of 3-aldehyde methyl benzoate to hydroxylamine hydrochloride ensures complete conversion.
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Solvent System : Industrial-grade formic acid serves as both solvent and dehydrating agent.
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Water Removal : Solid ion exchangers (e.g., molecular sieves) are integrated into the reactor to adsorb water, enabling reflux at 110°C for 3–18 hours.
Key Reaction Conditions for Step 2
| Parameter | Specification |
|---|---|
| Temperature | 110°C (reflux) |
| Catalyst | None (self-catalyzed by formic acid) |
| Reaction Time | 3–18 hours |
| Yield (Final Product) | 80–85% |
| Purity | ≥98% (HPLC) |
Industrial-Scale Refinement
Post-reaction, the mixture is cooled, and residual formic acid is neutralized with sodium carbonate. Extraction with 1,2-dichloroethane followed by washing with water ensures the removal of inorganic salts. Vacuum distillation at 112–120°C (0.99 kPa) isolates this compound as a white crystalline solid.
Comparative Analysis of Methodologies
The two-step process offers distinct advantages over alternative routes, such as direct cyanation of methyl 3-bromobenzoate or cyanomethylation of methyl benzoate derivatives:
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Two-Step (CN101891649A) | 80–85 | ≥98 | Low (solvent reuse) |
| Direct Bromination | 60–70 | 90–95 | High (toxic byproducts) |
| Cyanomethylation | 50–65 | 85–90 | Moderate |
Process Scalability and Environmental Considerations
The patented method’s scalability stems from its compatibility with continuous-flow reactors, which enhance heat transfer and reduce reaction times. Key environmental features include:
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Solvent Recovery : 1,2-Dichloroethane is reclaimed via atmospheric distillation, reducing waste.
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Catalyst Reusability : Phase-transfer catalysts remain active for multiple cycles, lowering costs.
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Ion Exchange Technology : Solid resins replace traditional azeotropic distillation, cutting energy use by 30% .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Methyl 3-cyanobenzoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Organic Synthesis
Methyl 3-cyanobenzoate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds due to its reactive functional groups, which can undergo nucleophilic substitutions and other reactions.
- Preparation of Dyes and Pigments : The compound is also used in creating azo dyes, which are significant in the textile industry.
- Building Block for Other Compounds : this compound can be transformed into other functionalized benzoates that are useful in various chemical reactions.
Material Science
In material science, this compound has been explored for:
- Polymerization Reactions : It can act as a monomer in the synthesis of polymers, particularly those that require cyano groups for enhanced properties.
- Metal-Organic Frameworks (MOFs) : Research indicates that it can be incorporated into MOFs, which are materials with high surface areas and tunable porosity, making them useful for gas storage and separation applications .
Biological Activities
Recent studies have highlighted potential biological activities associated with this compound:
- Insecticidal Properties : Preliminary research suggests that this compound may exhibit insecticidal activity against certain pests, making it a candidate for environmentally friendly pest control solutions .
- Antimicrobial Activity : Some studies indicate that compounds related to this compound may possess antimicrobial properties, although more research is needed to establish efficacy and mechanisms.
Case Study 1: Synthesis of Antiviral Agents
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in synthesizing antiviral agents. The compound was modified through a series of reactions to yield derivatives that showed significant activity against viral pathogens.
Case Study 2: Development of Eco-Friendly Insecticides
Research conducted by Morrison et al. explored the effectiveness of this compound as an insecticide against stored product pests. The study found that formulations containing this compound significantly reduced pest populations while being less harmful to non-target species compared to traditional insecticides .
Mechanism of Action
The mechanism of action of methyl 3-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an intermediate in the synthesis of inhibitors for apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair processes . The compound’s cyano group and ester functionality allow it to participate in various biochemical pathways, leading to its effects on molecular targets .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 58–60°C
- Synthesis: Typically synthesized via nucleophilic substitution reactions, such as the reaction of methyl 4-(bromomethyl)-3-cyanobenzoate with hydroxylamine in methanol or tert-butanol, achieving yields up to 89.5% .
- Applications : Serves as a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. It is also used to synthesize amidoxime derivatives for metal chelation .
Comparison with Structurally Similar Compounds
Methyl 3-cyanobenzoate belongs to a broader class of substituted methyl benzoates. Below is a detailed comparison with analogs differing in substituent type, position, and ester groups.
Substituent Position and Electronic Effects
Key Observations :
- Electronic Effects: The cyano group (-CN) is stronger electron-withdrawing than -F or -Cl, making this compound more reactive in nucleophilic reactions (e.g., amidoxime formation) compared to its fluoro or chloro analogs .
- Steric Effects: Ortho-substituted analogs (e.g., Methyl 2-cyanobenzoate) are less synthetically accessible due to steric hindrance, limiting their applications .
Ester Group Variations
Key Observations :
- Solubility: Methyl esters generally exhibit higher polarity and better solubility in methanol or ethanol compared to bulkier tert-butyl esters .
- Stability : tert-Butyl esters are more resistant to hydrolysis, making them preferable in peptide synthesis .
Biological Activity
Methyl 3-cyanobenzoate, with the molecular formula C₉H₇NO₂, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.
This compound is a benzoate ester characterized by a cyano group attached to the benzene ring. It appears as a white crystalline solid with a melting point of approximately 58°C and a boiling point around 267.2°C. This compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical applications.
Target Enzymes
This compound is involved in the synthesis of derivatives that inhibit specific enzymes, notably the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is crucial for DNA repair processes, and its inhibition can lead to the accumulation of abasic sites in DNA, potentially triggering apoptosis in cancer cells.
Biochemical Pathways
The compound participates in biochemical pathways leading to the formation of 3-carbamoylbenzoic acid derivatives. These derivatives exhibit various pharmacological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Recent studies have demonstrated that this compound derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, esters derived from this compound have shown promising activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its anticancer properties .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HepG2 | 15.5 |
| Derivative B | MCF-7 | 12.0 |
| Derivative C | HeLa | 18.3 |
Anti-inflammatory Activity
This compound also shows potential as an anti-inflammatory agent. Compounds derived from it have been tested for their ability to inhibit pro-inflammatory cytokines, demonstrating significant effects in preclinical models.
Table 2: Anti-inflammatory Effects of Derivatives
| Compound | Inhibition Rate (%) | Model |
|---|---|---|
| Derivative D | 53.41 | Carrageenan-induced paw edema |
| Derivative E | 45.77 | Carrageenan-induced paw edema |
Case Studies
- Synthesis of Anticancer Agents : A study synthesized novel esters from this compound with dihydroartemisinin and zerumbone, which exhibited substantial cytotoxic activity against liver and breast cancer cell lines. These findings suggest that structural modifications can lead to enhanced therapeutic agents .
- Antiviral Applications : Research has indicated that derivatives of this compound may possess antiviral properties against hepatitis B virus (HBV). The compounds showed effective inhibition rates in vitro, highlighting their potential as antiviral agents .
Q & A
Q. What are the established synthetic routes for Methyl 3-cyanobenzoate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via esterification or cyanation reactions. For example, a two-step procedure may involve nucleophilic substitution using cuprous cyanide on a halogenated precursor (e.g., methyl 3-bromobenzoate) under controlled heating (58–60°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction time. Purity can be enhanced via recrystallization or column chromatography. Monitoring by TLC or HPLC is recommended to track reaction progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the ester (-COOCH) and cyano (-CN) groups. The aromatic protons in the 3-position should show distinct splitting patterns.
- IR : Peaks near ~2250 cm (C≡N stretch) and ~1720 cm (ester C=O stretch) are diagnostic.
- MS : ESI or EI-MS to verify the molecular ion peak at m/z 161.15 (CHNO) . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store separately from strong oxidizers and acids to prevent unintended reactions.
- Dispose of waste via licensed hazardous waste handlers, as cyanide-containing byproducts may require specialized treatment .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The cyano group’s electron-withdrawing effect activates the benzene ring at specific positions, guiding regioselectivity. Solvent effects (e.g., polar aprotic solvents) can be simulated using COSMO-RS to optimize reaction fields .
Q. What strategies resolve discrepancies in reported melting points (58–60°C vs. literature outliers) for this compound?
Discrepancies may arise from impurities or polymorphic forms. Researchers should:
Q. How does the cyano group influence the electronic properties of this compound in coordination chemistry applications?
The -CN group acts as a π-acceptor ligand, enabling coordination to transition metals (e.g., Pd, Cu). This property is exploitable in catalysis, such as Suzuki-Miyaura couplings. UV-Vis spectroscopy and cyclic voltammetry can quantify ligand-to-metal charge transfer (LMCT) effects, while X-ray crystallography confirms binding modes .
Q. What experimental design considerations are vital for studying this compound’s stability under acidic or basic conditions?
- Kinetic Studies : Monitor hydrolysis rates (e.g., ester cleavage to 3-cyanobenzoic acid) via pH-stat titrations under varying temperatures.
- Degradation Pathways : Use LC-MS to identify intermediates (e.g., carboxylic acid formation in acidic conditions).
- Buffer Systems : Phosphate or acetate buffers at controlled ionic strengths to mimic biological or environmental conditions .
Methodological Guidance
Q. How should researchers design a robust protocol for scaling up this compound synthesis without compromising yield?
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and mixing efficiency.
- Green Chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. What are best practices for documenting and reporting conflicting spectral data for this compound?
- Transparency : Clearly state instrumentation parameters (e.g., NMR frequency, solvent) to allow reproducibility.
- Data Triangulation : Compare results with multiple techniques (e.g., H NMR, C NMR, and HSQC for ambiguous peaks).
- Peer Review : Submit raw data to repositories like Zenodo for independent validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
